Cas no 2228863-45-2 (3-amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol)

3-Amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol is a heterocyclic organic compound featuring both an amino alcohol moiety and a 1,2,3-thiadiazole ring. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the thiadiazole group enhances its potential as a building block for bioactive molecules, particularly in the development of fungicides, herbicides, and antiviral agents. The amino and hydroxyl functionalities offer versatile sites for further derivatization, enabling selective modifications. Its well-defined stereochemistry and stability under standard conditions further contribute to its utility in fine chemical applications. This compound is particularly suited for research requiring structurally diverse heterocyclic scaffolds.
3-amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol structure
2228863-45-2 structure
Product Name:3-amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol
CAS No:2228863-45-2
MF:C5H9N3OS
MW:159.209459066391
CID:6355381
PubChem ID:165881868
Update Time:2025-10-30

3-amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol
    • EN300-1783865
    • 2228863-45-2
    • Inchi: 1S/C5H9N3OS/c6-1-4(2-9)5-3-10-8-7-5/h3-4,9H,1-2,6H2
    • InChI Key: DGVQVSSFMICQOR-UHFFFAOYSA-N
    • SMILES: S1C=C(C(CO)CN)N=N1

Computed Properties

  • Exact Mass: 159.04663309g/mol
  • Monoisotopic Mass: 159.04663309g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 100Ų

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Additional information on 3-amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol

3-Amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol: A Comprehensive Overview

3-Amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol, also known by its CAS registry number CAS No. 2228863-45-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines an amino group with a thiadiazole ring system. The thiadiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is known for its versatility in chemical reactions and its potential applications in drug design.

The synthesis of 3-amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol involves a series of well-established organic reactions. The process typically begins with the preparation of the thiadiazole ring through a condensation reaction between thioamide and an aldehyde or ketone. Subsequent steps involve the introduction of the amino group and the hydroxyl group at specific positions to achieve the desired stereochemistry and functionality. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.

The structural features of 3-amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol make it a valuable building block in medicinal chemistry. The amino group provides nucleophilic character, while the hydroxyl group introduces hydrogen bonding capabilities. These properties enhance the compound's solubility and bioavailability, making it an attractive candidate for drug delivery systems. Moreover, the thiadiazole ring is known to exhibit biological activities such as antioxidant and anti-inflammatory effects, which have been extensively studied in recent years.

Recent studies have explored the potential of 3-amino-2-(1,2,3-thiadiazol-4-yl)propan-1-ol as a precursor for bioactive molecules. For instance, researchers have investigated its role in the development of novel antibiotics targeting multidrug-resistant bacteria. The compound's ability to form stable complexes with metal ions has also been leveraged in the design of coordination polymers and metallo-drugs. Additionally, its use in enzyme inhibition studies has provided insights into its potential as a therapeutic agent for neurodegenerative diseases.

The application of 3-amino-2-(1,2,3-thiadiazol-4-yli)propano-l extends beyond pharmacology into materials science. Its ability to act as a chelating agent has been exploited in the synthesis of nanoparticles and hybrid materials with tailored optical and magnetic properties. These materials hold promise for applications in sensing technologies and drug delivery systems.

In conclusion, 3-amino-2-(1,2,3-thiadiazol-)yli-propano-l, with its unique chemical structure and versatile functional groups, continues to be a focal point for interdisciplinary research. Its potential applications span from drug discovery to advanced materials development. As ongoing studies uncover new properties and functionalities of this compound, it is likely to play an increasingly important role in both academic research and industrial applications.

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